molecular formula C17H15NO5 B10807681 N-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]phenyl]acetamide

N-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]phenyl]acetamide

Cat. No.: B10807681
M. Wt: 313.30 g/mol
InChI Key: WUCODZVZFDYOSO-UHFFFAOYSA-N
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Description

N-[2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]phenyl]acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked via a ketone-containing ethoxy bridge to a phenyl ring, which is further substituted with an acetamide group. The 1,3-benzodioxole ring is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions with biological targets .

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

N-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]phenyl]acetamide

InChI

InChI=1S/C17H15NO5/c1-11(19)18-13-4-2-3-5-15(13)21-9-14(20)12-6-7-16-17(8-12)23-10-22-16/h2-8H,9-10H2,1H3,(H,18,19)

InChI Key

WUCODZVZFDYOSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Biological Activity

N-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzodioxole moiety and an acetamide group. The synthesis typically involves multi-step organic reactions, often requiring catalysts such as palladium or copper complexes to facilitate coupling reactions. Reaction conditions may include elevated temperatures and inert atmospheres to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest it may inhibit certain enzymes or modulate cellular receptors involved in various biological pathways. Notably, it has shown potential in:

  • Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties using models like the maximal electroshock (MES) test. Results indicated that certain derivatives exhibited significant protection against seizures, suggesting that this compound could have similar effects .
  • Anticancer Properties : The compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. Its structural components are thought to interact with proteins involved in cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant protection in MES test
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticonvulsant Screening : In a study evaluating new N-phenylacetamide derivatives, several compounds were tested for their efficacy against seizures induced by electrical stimulation. The results indicated that modifications to the anilide moiety significantly impacted anticonvulsant activity .
  • Cancer Cell Studies : Research on similar benzodioxole-containing compounds revealed their ability to inhibit proliferation in various cancer cell lines, highlighting the potential for developing novel anticancer agents based on this structural framework .
  • SAR Analysis : Structure-activity relationship (SAR) studies have shown that specific substitutions on the phenyl ring can enhance or diminish biological activity. For instance, lipophilicity was correlated with delayed onset but prolonged duration of anticonvulsant action in certain derivatives .

Comparison with Similar Compounds

Key Observations :

  • The diazaspirodecane derivative (CAS 742113-76-4) introduces conformational rigidity, which may enhance binding specificity to enzymes or receptors .
  • Bromine substitution in CAS 749880-33-9 could enhance lipophilicity and blood-brain barrier penetration, making it relevant for CNS targets .

Heterocyclic Acetamide Derivatives

Compounds with alternative aromatic systems demonstrate divergent pharmacological profiles:

Compound Name CAS No. Molecular Formula Core Structure Reported Activity References
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Not provided C₁₉H₁₆F₃N₂O₄S Benzothiazole with trimethoxy Anticancer (tubulin inhibition)
N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide 303026-05-3 C₂₀H₁₇N₂O₄S₂ Thiazolidinone with benzylidene Antimicrobial or anti-inflammatory
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Not provided C₂₅H₂₂N₃O₃S₂ Thiazolidinone with sulfonyl Enzyme inhibition (e.g., COX-2)

Key Observations :

  • Benzothiazole derivatives (e.g., CAS 166599-76-4) exhibit strong electron-withdrawing properties, enhancing interactions with hydrophobic enzyme pockets .
  • Thiazolidinone-based compounds (e.g., CAS 303026-05-3) are associated with anti-diabetic and antimicrobial activities due to their redox-modulating capabilities .

Physicochemical Comparison

Property Target Compound* CAS 742113-76-4 CAS 303026-05-3
Molecular Weight (g/mol) ~343 (estimated) 359.38 413.48
LogP (Predicted) ~2.1 1.8 3.2
Hydrogen Bond Donors 2 3 3
Rotatable Bonds 6 4 7

*Calculated based on structural similarity to and .

Key Observations :

  • Higher LogP values in thiazolidinone derivatives (e.g., CAS 303026-05-3) suggest increased membrane permeability .

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